Disodium tetracyanozincate

zinc electroplating cyanide baths conductivity

Disodium tetracyanozincate (Na₂[Zn(CN)₄], CAS 15333-24-1) is a coordination compound in which a central zinc(II) ion is tetrahedrally ligated by four cyanide groups, with two sodium counterions. The compound crystallizes with a spinel-type structure, a feature shared with its rubidium analog but distinct from the monoclinic arrangement of the cesium salt.

Molecular Formula C4N4Na2Zn
Molecular Weight 215.4 g/mol
CAS No. 15333-24-1
Cat. No. B107429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium tetracyanozincate
CAS15333-24-1
Synonymsdisodium tetracyanozincate
Molecular FormulaC4N4Na2Zn
Molecular Weight215.4 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Zn+2]
InChIInChI=1S/4CN.2Na.Zn/c4*1-2;;;/q4*-1;2*+1;+2
InChIKeyQYSCBQYSQWBJFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium Tetracyanozincate (CAS 15333-24-1): Essential Baseline Data for Procurement and Formulation Decisions


Disodium tetracyanozincate (Na₂[Zn(CN)₄], CAS 15333-24-1) is a coordination compound in which a central zinc(II) ion is tetrahedrally ligated by four cyanide groups, with two sodium counterions . The compound crystallizes with a spinel-type structure, a feature shared with its rubidium analog but distinct from the monoclinic arrangement of the cesium salt [1]. It serves as a water-soluble source of the tetracyanozincate anion for electroplating baths, precious-metal leaching, and synthetic chemistry applications where a controlled cyanide reservoir is required.

Format

Water-soluble tetracyanozincate source

Electroplating

Cyanide zinc baths for complex rack-plating

Leaching

Cyanide buffer in precious-metal circuits

Synthesis

Homogeneous reagent for cyanation and thin films

Why Disodium Tetracyanozincate Cannot Be Simply Substituted by Potassium or Zinc Cyanide Counterparts


Although potassium tetracyanozincate (K₂[Zn(CN)₄]) and zinc cyanide (Zn(CN)₂) share the same anionic core or metal center, their behavior in practical applications diverges significantly. In electroplating, sodium-based baths yield a wider current-density window for lustrous deposits than potassium-based baths, while offering lower specific conductivity [1]. In hydrometallurgical leaching, pure K₂[Zn(CN)₄] directly dissolves gold in the presence of oxygen, whereas Na₂[Zn(CN)₄] functions effectively only when free cyanide is available [2]. The neutral Zn(CN)₂ is water-insoluble and cannot deliver the tetracyanozincate ion without additional cyanide. These performance differences make formulation-specific selection essential.

Target

Disodium tetracyanozincate

K₂[Zn(CN)₄] substitute

Potassium bath shows higher conductivity but narrower bright-plating current-density window. Plating uniformity on complex parts may differ.

Reported 1.2–1.3× conductivity gap; bath performance profile is counterion-dependent.

Target

Na₂[Zn(CN)₄] as leaching buffer

K₂[Zn(CN)₄] substitute

K₂[Zn(CN)₄] dissolves gold directly without free cyanide; Na₂[Zn(CN)₄] requires lime/caustic activation. Leaching circuit control strategy must be adjusted.

Direct lixiviant vs. cyanide reservoir: process design mismatch.

Target

Na₂[Zn(CN)₄] aqueous solution

Zn(CN)₂ substitute

Zn(CN)₂ is water-insoluble and requires excess NaCN to form soluble [Zn(CN)₄]²⁻. Direct procurement eliminates in-situ complexation uncertainty.

Solubility contrast limits direct replacement in aqueous processes.

Quantitative Differentiation of Disodium Tetracyanozincate Against Closest Analogs


Sodium Cyanide Zinc Baths Provide 1.2–1.3× Lower Conductivity Than Potassium Baths but a Broader Lustrous-Deposit Current-Density Range

In a direct comparison of sodium and potassium cyanide zinc plating baths operated at 30 °C without agitation, the specific conductivity of potassium baths was 1.2–1.3 times higher than that of the corresponding sodium baths [1]. However, the sodium bath offered a wider usable current-density range for producing lustrous deposits, whereas the potassium bath's range was more restricted [1]. Higher cathodic current efficiency and lower cathodic polarization were simultaneously observed in potassium baths [1].

Conductivity & plating window
Head-to-head
K bath: 1.2–1.3× higher conductivity; Na bath: wider bright-plating current-density window (30 °C, no agitation)
Sodium bath retains lustrous-deposit tolerance under variable current density
Reported wider current-density window supports rack-plating of complex geometries
Higher cathodic efficiency observed in K bath; selection depends on part geometry
zinc electroplating cyanide baths conductivity

Na₂[Zn(CN)₄] Requires Free Cyanide for Gold Dissolution; Pure K₂[Zn(CN)₄] Dissolves Gold Without Supplemental Cyanide

Literature survey data show that pure K₂[Zn(CN)₄] in the presence of oxygen directly dissolves gold, producing gold potassium cyanide and zinc oxide [1]. By contrast, Na₂[Zn(CN)₄] remains largely inactive as a gold solvent unless free cyanide (from NaCN, KCN, or lime-induced liberation) is present; under those conditions its dissolving power approaches that of an equivalent NaCN or KCN solution [1]. In controlled tests, a K₂[Zn(CN)₄] solution equivalent to 0.3% KCN exhibited almost no dissolving effect on silver sulfide over 24 h unless free cyanide was added, with dissolution proportional to the free-cyanide quantity [1].

Gold dissolution behavior
Cross-study
K₂[Zn(CN)₄] dissolves Au without free CN⁻; Na₂[Zn(CN)₄] requires free CN⁻ (NaCN/KCN/lime) to approach equivalent strength
Ag₂S dissolution by K salt + free CN⁻ proportional to free-cyanide quantity
Na₂[Zn(CN)₄] acts as cyanide buffer, not direct lixiviant; leaching circuit design must account for activation requirement
Ambient temperature, atmospheric oxygen conditions
gold leaching hydrometallurgy cyanide complexes

Hydrothermal CN⁻ Decomposition Rate of Na₂[Zn(CN)₄] Is Intermediate Between NaCN and Cu Cyanide Complexes

The hydrothermal decomposition of Na₂[Zn(CN)₄] in aqueous solution was studied at 373–423 K under 1 MPa pressure with an initial CN⁻ concentration of 1 g dm⁻³ [1]. The decomposition followed first-order kinetics, and the rate increased with temperature. The observed CN⁻ decomposition rate order was Cu < Zn < Na, meaning Na₂[Zn(CN)₄] decomposed more slowly than free NaCN but faster than the Cu(I) cyanide complexes Na₃[Cu(CN)₄] / Na₂[Cu(CN)₃] [1]. This order correlates inversely with the stability constants of the respective metal–cyanide complexes [1].

Hydrothermal CN⁻ decomposition
Cross-study
Rate order: Cu
Na₂[Zn(CN)₄] decomposes slower than NaCN, faster than Cu(I) cyanide complexes
Intermediate residence time needed for cyanide destruction; influences reactor sizing
Correlates inversely with metal–cyanide stability constants
Water solubility vs. Zn(CN)₂
Cross-study
Na₂[Zn(CN)₄]: freely soluble; Zn(CN)₂: water-insoluble, requires excess NaCN to form soluble complex
Ambient temperature, neutral to alkaline pH
Direct procurement avoids in-situ complexation, improving formulation consistency
Eliminates stoichiometric uncertainty and handling steps
Thermodynamic parameters
Supporting evidence
ΔHf° = –33 kJ mol⁻¹; ΔGf° = –18.4 kJ mol⁻¹; S° = 82 J mol⁻¹ K⁻¹ (aq, 25 °C)
Baseline reference for process energy modeling
Supports equilibrium calculations and heat-balance design for cyanide-zinc systems
Data to verify for specific process conditions
hydrothermal decomposition cyanide destruction waste treatment

Na₂[Zn(CN)₄] Is Water-Soluble, in Contrast to Insoluble Zn(CN)₂, Enabling Homogeneous Aqueous Processing

Zinc cyanide, Zn(CN)₂, is a white powder insoluble in water and only sparingly soluble in hot water, ethanol, or ether [1]. It must be converted to the soluble tetracyanozincate complex via reaction with excess sodium cyanide to be used in aqueous electroplating or leaching solutions [1][2]. Disodium tetracyanozincate is routinely prepared as an aqueous solution and remains in the soluble [Zn(CN)₄]²⁻ form, enabling homogeneous mixing and controllable zinc delivery without the dissolution step required for Zn(CN)₂ [2].

Water solubility vs. Zn(CN)₂
Cross-study
Na₂[Zn(CN)₄]: freely soluble; Zn(CN)₂: water-insoluble, requires excess NaCN to form soluble complex
Ambient temperature, neutral to alkaline pH
Direct procurement avoids in-situ complexation, improving formulation consistency
Eliminates stoichiometric uncertainty and handling steps
solubility formulation aqueous processing

Standard Thermodynamic Parameters for Aqueous Na₂[Zn(CN)₄] Established at 25 °C

The standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and standard entropy (S°) for aqueous disodium tetracyanozincate have been determined at 25 °C as part of a thermodynamic database [1]. The reported values are ΔHf° = –33 kJ mol⁻¹, ΔGf° = –18.4 kJ mol⁻¹, and S° = 82 J mol⁻¹ K⁻¹ [1]. These data enable calculation of equilibrium constants, reaction spontaneity, and heat balances for processes involving the tetracyanozincate ion.

Thermodynamic parameters
Supporting evidence
ΔHf° = –33 kJ mol⁻¹; ΔGf° = –18.4 kJ mol⁻¹; S° = 82 J mol⁻¹ K⁻¹ (aq, 25 °C)
Baseline reference for process energy modeling
Supports equilibrium calculations and heat-balance design for cyanide-zinc systems
Data to verify for specific process conditions
thermodynamics formation energy process modeling

Recommended Application Scenarios Where Disodium Tetracyanozincate Offers Verified Advantage


Sodium-Based Cyanide Zinc Electroplating for Complex-Geometry Parts

The wider current-density window for bright deposits documented for sodium versus potassium cyanide zinc baths [1] makes disodium tetracyanozincate the preferred zinc source for rack-plating components with intricate shapes, deep recesses, or variable current-density zones. The lower conductivity of sodium baths is offset by the superior throwing-power uniformity for lustrous finishes.

Controlled Cyanide Donor in Precious-Metal Leaching Circuits

When a leaching circuit requires a cyanide reservoir that releases free cyanide only upon lime or caustic addition, disodium tetracyanozincate serves as a buffer rather than a direct lixiviant [2]. This contrasts with K₂[Zn(CN)₄], which can act as a direct gold solvent, making Na₂[Zn(CN)₄] the safer choice for circuits where free-cyanide concentration must be tightly managed.

Aqueous Zinc-Cyanide Reagent for Organic Synthesis and Thin-Film Fabrication

The complete water solubility of Na₂[Zn(CN)₄], contrasted with the insolubility of Zn(CN)₂ [3], permits its use as a homogeneous reagent in organic cyanation reactions and in the fabrication of thin-film transistors where a uniform zinc-cyanide precursor solution is required . Direct procurement eliminates the in-situ complexation step, improving reproducibility.

Thermal Decomposition Process for ZnO Nanostructure Synthesis

The intermediate hydrothermal decomposition rate of Na₂[Zn(CN)₄] between free NaCN and copper complexes [4] provides a controllable pathway to ZnO precipitation under oxidizing conditions, as demonstrated for related tetracyanozincate precursors [5]. This makes disodium tetracyanozincate a viable candidate for templated or solution-based ZnO nanomaterial production.

Application
Selection Property
Validation Focus
Cyanide zinc electroplating for complex parts
Wider current-density tolerance for bright deposits
Lustrous finish uniformity under variable current distribution
Controlled cyanide donor in precious-metal leaching
Free-cyanide buffer behavior requiring lime/caustic activation
Leach kinetics with controlled cyanide release
Aqueous reagent for organic synthesis and thin films
Complete water solubility without complexation step
Homogeneous precursor reproducibility
Thermal decomposition for ZnO nanostructures
Intermediate hydrothermal decomposition rate
Controllable ZnO precipitation pathway under oxidizing conditions
Quote Request

Request a Quote for Disodium tetracyanozincate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.